2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Description
2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 132234-69-6), also referred to as endo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, is a bicyclic amine derivative with a tert-butyloxycarbonyl (Boc) protective group at the 3-position. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molecular weight of 226.32 g/mol . This compound serves as a critical pharmaceutical intermediate, particularly in synthesizing tropane alkaloids and receptor-targeted ligands. The Boc group enhances stability during synthetic processes by protecting the amine functionality, making it a versatile precursor in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-8-azabicyclo[32One common method involves the use of organocatalysis, where a chiral organocatalyst facilitates the formation of the bicyclic structure with high enantioselectivity and diastereoselectivity . Another approach involves the use of a chiral diamine-Ni(OAc)2 complex to catalyze the cascade Michael-Henry reaction, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane may involve scalable synthetic routes such as ring-closing metathesis and enyne cycloisomerization. These methods allow for the efficient construction of the bicyclic framework on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that includes a nitrogen atom, characteristic of azabicyclo compounds. The presence of a tert-butyloxycarbonyl (Boc) protected amino group enhances its stability and reactivity, allowing for selective chemical transformations during synthesis. The Boc group can be removed under acidic or basic conditions, yielding free amines that can participate in further reactions.
Synthesis Overview
The synthesis of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves several key steps:
- Formation of the bicyclic structure : Initial reactions often include cyclization processes that establish the azabicyclic framework.
- Boc protection : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
- Functionalization : The compound can undergo various reactions such as oxidation, reduction, or substitution to introduce different functional groups.
Kappa Opioid Receptor Agonism
Research indicates that this compound and its derivatives exhibit significant biological activity as Kappa Opioid Receptor (KOR) agonists. These compounds have been studied for their potential in treating pain management and neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Their structural features contribute to their affinity for KORs, making them valuable candidates for drug development aimed at modulating pain pathways and influencing mood disorders .
Monoamine Reuptake Inhibition
Another prominent application is in the field of monoamine neurotransmitter reuptake inhibition. Compounds derived from 8-azabicyclo[3.2.1]octane have shown promise in treating various disorders responsive to monoamine neurotransmission, including:
- Depression
- Anxiety
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
These derivatives can inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive functions .
Case Study 1: Pain Management
A study demonstrated that derivatives of this compound effectively modulated pain pathways through KOR activation, showing potential as analgesics with fewer side effects compared to traditional opioids.
Case Study 2: Neurodegenerative Disorders
Research has highlighted the efficacy of these compounds in models of Alzheimer’s disease, where they exhibited neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Basic bicyclic structure with nitrogen | Core structure for various derivatives |
| 3-(Boc-amino)-8-azabicyclo[3.2.1]octane | Different Boc positioning | Potentially different biological activities |
| Endo-2-(amino)-8-azabicyclo[3.2.1]octane | Lacks Boc protection | More reactive due to free amine |
The unique configuration of this compound allows for selective reactions while maintaining stability during synthetic processes, making it a versatile building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery due to its rigid bicyclic framework and adaptability to diverse substitutions. Below is a detailed comparison of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane with structurally related analogs:
Substituent Position and Functional Group Effects
- 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane (CAS: 1403767-22-5): Substitution: Carbobenzyloxy (Cbz) group at the 3-position. Molecular Weight: 260.33 g/mol (C₁₅H₂₀N₂O₂). Key Differences: The Cbz group requires hydrogenolysis for deprotection, unlike the acid-labile Boc group. This impacts synthetic strategies, as Cbz is more stable under acidic conditions .
- 8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (Compound 22e): Substitution: Cyclopropylmethyl at the 8-position. Activity: High dopamine transporter (DAT) affinity (Kᵢ = 4.0 nM) and selectivity over serotonin (SERT/DAT: 1060) and norepinephrine transporters (NET/DAT: 1358) . Key Differences: The 8-substituent enhances DAT selectivity, whereas the Boc group at the 3-position in this compound primarily serves as a protective moiety .
Comparative Data Table
Biological Activity
Overview
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a Kappa Opioid Receptor (KOR) agonist. The compound features a tert-butyloxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 226.32 g/mol. The bicyclic structure incorporates a nitrogen atom, contributing to its unique chemical properties and biological activity.
Kappa Opioid Receptor Agonism
Research indicates that this compound demonstrates significant affinity for Kappa Opioid Receptors (KORs). These receptors are involved in various physiological processes, including pain modulation and mood regulation. Compounds that act as KOR agonists are being investigated for their therapeutic potential in treating pain and mood disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves the interaction with KORs, leading to downstream signaling that influences pain perception and emotional states. The Boc group can be deprotected under acidic conditions, yielding free amines that participate in further biochemical reactions, enhancing the compound's versatility in drug development .
Pain Management Studies
A study evaluated the efficacy of this compound in animal models of pain. The results indicated a significant reduction in pain responses, suggesting its potential as an analgesic agent .
Neurological Disorder Applications
Further research has explored the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that KOR agonists may play a role in neuroprotection and cognitive enhancement, positioning this compound as a candidate for further investigation in these areas .
Comparative Analysis with Related Compounds
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Core structure for various derivatives | Foundational scaffold |
| Exo-2-(Boc-amino)-8-azabicyclo[3.2.1] | Similar structure; different Boc positioning | Varies in receptor binding |
| Endo-2-(amino)-8-azabicyclo[3.2.1] | Lacks Boc protection; more reactive | Enhanced biological reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
